
Bis(trimethylsilyl) acetylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl) acetylphosphonate is an organophosphorus compound characterized by the presence of trimethylsilyl groups attached to a phosphonate moiety. This compound is notable for its utility in various chemical reactions and its role as a reagent in organic synthesis. The trimethylsilyl groups confer unique properties, such as increased volatility and chemical inertness, making it a valuable compound in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(trimethylsilyl) acetylphosphonate typically involves the reaction of acetylphosphonate with trimethylsilyl chloride in the presence of a base. This reaction proceeds under mild conditions and yields the desired product with high efficiency. The general reaction scheme is as follows: [ \text{Acetylphosphonate} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{this compound} + 2 \text{(Hydrochloric acid)} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Commonly used bases include triethylamine or pyridine, which facilitate the silylation reaction.
Análisis De Reacciones Químicas
Types of Reactions: Bis(trimethylsilyl) acetylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or protic solvents, the compound can hydrolyze to form acetylphosphonic acid and trimethylsilanol.
Silylation Reactions: It can act as a silylating agent, transferring trimethylsilyl groups to other molecules.
Common Reagents and Conditions:
Hydrolysis: Water or methanol is commonly used to hydrolyze this compound.
Silylation: Reagents such as hexamethyldisilazane or bis(trimethylsilyl)acetamide are used in silylation reactions.
Major Products Formed:
Hydrolysis: Acetylphosphonic acid and trimethylsilanol.
Silylation: Trimethylsilyl ethers or esters of the target molecules.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl) acetylphosphonate finds applications in various fields, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a silylating agent.
Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of bis(trimethylsilyl) acetylphosphonate involves the transfer of trimethylsilyl groups to target molecules. This silylation process can protect reactive functional groups during chemical synthesis, thereby enhancing the stability and reactivity of intermediates. The compound’s ability to act as a silylating agent is attributed to the high reactivity of the trimethylsilyl groups, which readily form bonds with nucleophilic sites on target molecules.
Comparación Con Compuestos Similares
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Hexamethyldisilazane: Commonly used for silylation reactions.
Diethyl(trimethylsilyl)amine: Utilized in the synthesis of trimethylsilyl esters.
Uniqueness: Bis(trimethylsilyl) acetylphosphonate is unique due to its dual functionality as both a phosphonate and a silylating agent. This dual functionality allows it to participate in a wider range of chemical reactions compared to other silylating agents. Additionally, its ability to form stable intermediates makes it a valuable reagent in complex organic syntheses.
Propiedades
Número CAS |
6838-42-2 |
|---|---|
Fórmula molecular |
C8H21O4PSi2 |
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
1-bis(trimethylsilyloxy)phosphorylethanone |
InChI |
InChI=1S/C8H21O4PSi2/c1-8(9)13(10,11-14(2,3)4)12-15(5,6)7/h1-7H3 |
Clave InChI |
DFVRXPMMBLUWAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




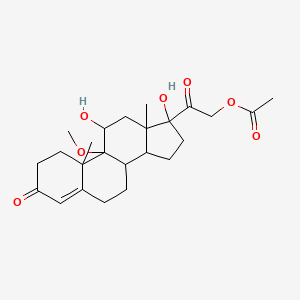
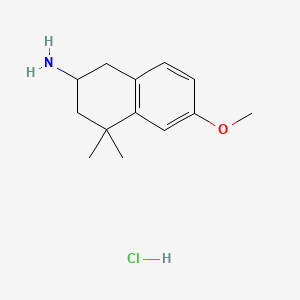
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
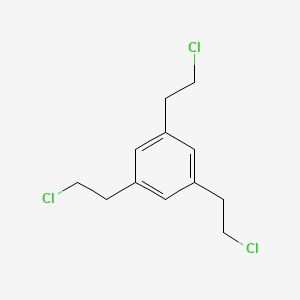

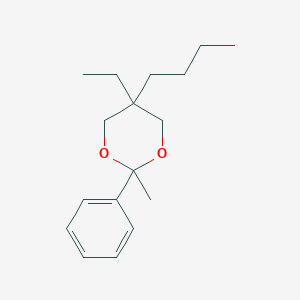
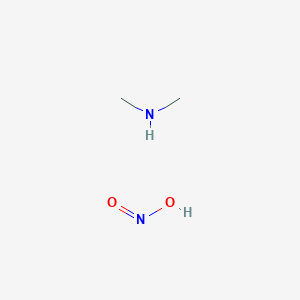
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)


![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)

